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molecular formula C10H12N2O B8537411 (1-ethyl-1H-indazol-5-yl)methanol

(1-ethyl-1H-indazol-5-yl)methanol

Cat. No. B8537411
M. Wt: 176.21 g/mol
InChI Key: DLUSENJBIUDZMA-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

In dichloromethane (10 ml), (1-ethyl-1H-indazol-5-yl)methanol (0.3 g, 1.70 mmol) prepared in Example 4-3 was dissolved, and 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (1.0 g, 2.38 mmol) was added thereto. The mixture was stirred for 2 hours. The mixture was subjected to extraction with chloroform, and the extract was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (dichloromethane:methanol=20:1) to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH2:12][OH:13])=[CH:9][CH:10]=2)[CH:5]=[N:4]1)[CH3:2].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O>ClCCl>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH:12]=[O:13])=[CH:9][CH:10]=2)[CH:5]=[N:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)N1N=CC2=CC(=CC=C12)CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (dichloromethane:methanol=20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1N=CC2=CC(=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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